molecular formula C84H132N30O31S4 B12387743 H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH

H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH

Cat. No.: B12387743
M. Wt: 2186.4 g/mol
InChI Key: FTMUINAVKGSANR-IMQUYOPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds.

    Substitution: Replacement of specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.

Scientific Research Applications

Peptides like “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” have a wide range of applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating protein-protein interactions and cellular signaling pathways.

    Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.

    Industry: Creating peptide-based materials for use in biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s function, such as binding to a receptor to activate or inhibit a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • H-Ile-Arg-Asp-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
  • H-Ile-Arg-Asp-Glu-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH

Uniqueness

The uniqueness of “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” lies in its specific amino acid sequence, which determines its structural and functional properties. Differences in amino acid composition can lead to variations in peptide stability, biological activity, and interaction with molecular targets.

Properties

Molecular Formula

C84H132N30O31S4

Molecular Weight

2186.4 g/mol

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-oxo-3-[[(1R,6R,9S,12S,15S,17R,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,24,45-tris(2-amino-2-oxoethyl)-30-(3-carbamimidamidopropyl)-6-carboxy-17-hydroxy-48-(hydroxymethyl)-12-(1H-imidazol-5-ylmethyl)-36-methyl-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-9,27-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]amino]propyl]propanedioic acid

InChI

InChI=1S/C84H132N30O31S4/c1-8-35(6)59(88)75(135)99-40(12-9-15-94-83(89)90)63(123)101-45(24-58(120)121)67(127)100-43(20-39(80(140)141)81(142)143)65(125)108-51-30-147-146-28-49-70(130)98-41(13-10-16-95-84(91)92)64(124)111-60(33(2)3)76(136)103-44(21-55(85)117)66(126)104-47(23-57(87)119)79(139)114-26-38(116)19-54(114)74(134)102-42(18-37-25-93-32-96-37)68(128)112-61(34(4)5)77(137)110-52(82(144)145)31-149-148-29-50(109-72(51)132)71(131)106-48(27-115)69(129)105-46(22-56(86)118)78(138)113-17-11-14-53(113)73(133)97-36(7)62(122)107-49/h25,32-36,38-54,59-61,115-116H,8-24,26-31,88H2,1-7H3,(H2,85,117)(H2,86,118)(H2,87,119)(H,93,96)(H,97,133)(H,98,130)(H,99,135)(H,100,127)(H,101,123)(H,102,134)(H,103,136)(H,104,126)(H,105,129)(H,106,131)(H,107,122)(H,108,125)(H,109,132)(H,110,137)(H,111,124)(H,112,128)(H,120,121)(H,140,141)(H,142,143)(H,144,145)(H4,89,90,94)(H4,91,92,95)/t35-,36-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-/m0/s1

InChI Key

FTMUINAVKGSANR-IMQUYOPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.